4-(tert-butyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide
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Description
4-(tert-butyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H34N4O2S and its molecular weight is 418.6. The purity is usually 95%.
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Scientific Research Applications
DNA Interaction and Fluorescent Staining
- DNA Minor Groove Binder Applications : Compounds similar to the one , such as Hoechst 33258 derivatives, are known for their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These have been widely used in fluorescent DNA staining, crucial for cell biology research, including chromosome and nuclear staining and flow cytometry. They also find applications as radioprotectors and topoisomerase inhibitors, indicating a starting point for drug design and the study of DNA-binding mechanisms (Issar & Kakkar, 2013).
Environmental and Biochemical Impacts
- Biodegradation and Environmental Fate : The study on ethyl tert-butyl ether (ETBE) highlights the biodegradation and fate of gasoline oxygenates in soil and groundwater. It outlines microbial capacity for aerobic degradation, providing insights into environmental remediation and the effects of co-contaminants on biodegradation processes. Such research is vital for understanding the environmental impacts of fuel additives and developing strategies for pollution mitigation (Thornton et al., 2020).
Chemical Synthesis and Industrial Applications
- Synthetic Routes for Pharmaceutical Compounds : Research into the synthesis of vandetanib, a therapeutic agent, involves processes similar to those that might be employed for synthesizing complex molecules like the one . This includes steps such as substitution, deprotection, methylation, and cyclization, underscoring the chemical methodologies applicable to pharmaceutical manufacturing and industrial-scale production (Mi, 2015).
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2S/c1-22(2,3)18-8-10-19(11-9-18)29(27,28)23-17-21(20-7-6-12-25(20)5)26-15-13-24(4)14-16-26/h6-12,21,23H,13-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNYNYCCBYCIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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